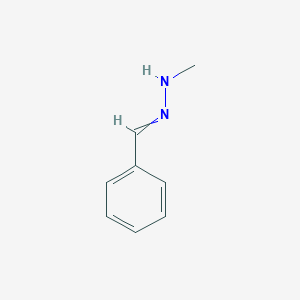
1-methyl-2-(phenylmethylidene)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-2-(phenylmethylidene)hydrazine is an organic compound derived from the reaction between benzaldehyde and methylhydrazine It is characterized by the presence of a hydrazone functional group, which is formed by the condensation of the aldehyde group of benzaldehyde with the hydrazine group of methylhydrazine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-methyl-2-(phenylmethylidene)hydrazine can be synthesized through a straightforward condensation reaction. The typical method involves mixing benzaldehyde with methylhydrazine in an appropriate solvent, such as ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the hydrazone bond. The reaction can be represented as follows:
C6H5CHO+CH3NHNH2→C6H5CH=N−NHCH3+H2O
Industrial Production Methods: While the laboratory synthesis of this compound is relatively simple, industrial production may involve more optimized conditions to ensure higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific reaction times to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-methyl-2-(phenylmethylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the hydrazone group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-methyl-2-(phenylmethylidene)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme mechanisms, particularly those involving hydrazone formation and cleavage.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-methyl-2-(phenylmethylidene)hydrazine involves its ability to form stable hydrazone bonds with various substrates. This can affect the activity of enzymes and other proteins by modifying their structure and function. The hydrazone group can also participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde Phenylhydrazone: Similar structure but with a phenyl group instead of a methyl group.
Acetaldehyde Methylhydrazone: Similar structure but with an acetaldehyde group instead of a benzaldehyde group.
Benzaldehyde Semicarbazone: Similar structure but with a semicarbazide group instead of a methylhydrazine group.
Uniqueness: 1-methyl-2-(phenylmethylidene)hydrazine is unique due to its specific reactivity and stability, which makes it suitable for various applications in organic synthesis and medicinal chemistry. Its ability to form stable hydrazone bonds with a wide range of substrates sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C8H10N2 |
|---|---|
Molekulargewicht |
134.18 g/mol |
IUPAC-Name |
N-(benzylideneamino)methanamine |
InChI |
InChI=1S/C8H10N2/c1-9-10-7-8-5-3-2-4-6-8/h2-7,9H,1H3 |
InChI-Schlüssel |
XXCMGYNVDSOFHV-UHFFFAOYSA-N |
Kanonische SMILES |
CNN=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














